molecular formula C22H26N4O5 B1330611 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid CAS No. 59005-83-3

2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

Cat. No. B1330611
CAS RN: 59005-83-3
M. Wt: 426.5 g/mol
InChI Key: QVOBNSFUVPLVPE-UHFFFAOYSA-N
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Description

The compound of interest, 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid, is a complex molecule that may be related to peptides due to its structure containing multiple amide bonds, which are characteristic of peptide linkages. This compound is not directly mentioned in the provided papers, but insights into its properties and synthesis can be inferred from related research.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where protecting groups and selective activation are key strategies. For instance, the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine involves diazotization, bromination, chiral inversion, and thioacetate substitution reactions . Similarly, the synthesis of our compound of interest might require selective protection of amino groups, activation of carboxylic acids, and formation of amide bonds in a stepwise manner.

Molecular Structure Analysis

The molecular structure of peptides and related compounds can be studied using spectroscopic methods and theoretical calculations. For example, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid was characterized by infrared and Raman spectroscopies, and its structure and vibrational properties were studied using Density Functional Theory (DFT) . These techniques could be applied to our compound to understand its vibrational modes and molecular geometry.

Chemical Reactions Analysis

The reactivity of a compound like 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid would be influenced by the presence of reactive amide bonds. For example, the reagent system of DMPBI-Acetic Acid has been used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . Although this reaction is not directly related to our compound, it highlights the potential for photochemical transformations in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds can be influenced by their functional groups and molecular structure. For instance, the triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid show polymeric structures with specific configurations, as revealed by spectroscopic techniques and X-ray crystallography . These findings suggest that the physical state, solubility, and reactivity of our compound could be similarly analyzed using a combination of spectroscopic methods and structural determination techniques.

Scientific Research Applications

  • Synthesis Techniques : One study describes the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, which shares structural similarities with the compound . The synthesis involved a highly diastereoselective cyanohydrin formation, highlighting the compound's relevance in medicinal chemistry (Shibata et al., 1998).

  • Structural Studies : Another study focused on the synthesis and structural studies of amino amide salts derived from related compounds. This research provides insights into the geometrical, charge, and hydrogen bond interactions of such compounds, which is crucial for understanding the physical and chemical properties of the compound (Avila-Montiel et al., 2015).

  • Carbohydrate Chemistry Applications : The compound's relevance in carbohydrate chemistry is evident from a study on the use of the allyl ether group in carbohydrate synthesis. The study discusses methods for protecting and deprotecting functional groups in carbohydrate molecules, which can be applied to similar complex amino acid derivatives (Gent et al., 1973).

  • Antibacterial and Antifungal Properties : Research on new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, which are structurally related to the compound, reveals their potential antibacterial and antifungal activities. This indicates the possibility of the compound being studied for similar biological properties (Dahiya et al., 2006).

  • Potential in Drug Design : A study on the design, synthesis, and inhibitory activity of hydrophobic phenylacetic acid derivatives, which are structurally related, as neuraminidase inhibitors, underscores the compound's potential application in antiviral drug development (Lv & Shi, 2022).

properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBNSFUVPLVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319257
Record name Phenylalanylglycylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

CAS RN

59005-83-3
Record name NSC343027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalanylglycylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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